

Application Notes and Protocols for L-731735 in Brain Slice Electrophysiology

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Compound of Interest

Compound Name: L-731735

Cat. No.: B608429

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **L-731735**, a potent and selective non-peptide antagonist for the neurokinin 1 (NK1) receptor, in brain slice electrophysiology studies. This document outlines the mechanism of action, detailed experimental protocols, and data presentation templates to facilitate research into the role of the NK1 receptor in synaptic transmission and neuronal excitability.

Introduction to L-731735

L-731735 is a valuable pharmacological tool for investigating the physiological and pathological roles of Substance P (SP), the endogenous ligand for the NK1 receptor. SP and its receptor are implicated in a variety of central nervous system processes, including pain transmission, inflammation, and mood regulation. By competitively blocking the NK1 receptor, **L-731735** allows for the precise dissection of SP-mediated signaling in neuronal circuits.^[1] Brain slice preparations offer an excellent ex vivo model system to study these effects with high experimental control.

Mechanism of Action

L-731735 acts as a competitive antagonist at the NK1 receptor. The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq and Gs proteins.^[2] This activation initiates downstream signaling cascades involving phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which

in turn mobilize intracellular calcium and activate protein kinase C (PKC). Activation of Gs stimulates adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). By blocking the binding of Substance P, **L-731735** prevents the initiation of these signaling pathways, thereby inhibiting the modulatory effects of Substance P on neuronal function.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from brain slice electrophysiology experiments investigating the effects of **L-731735**. Researchers can adapt these tables to their specific experimental paradigms.

Table 1: Effect of **L-731735** on Evoked Postsynaptic Potentials

Concentration of L-731735	Agonist (e.g., Substance P) Concentration	Change in EPSP Amplitude (%)	Change in IPSP Amplitude (%)	n (number of slices)
Vehicle Control	-			
1 μ M	100 nM			
10 μ M	100 nM			
100 μ M	100 nM			

Table 2: Effect of **L-731735** on Neuronal Firing Properties

Concentration of L-731735	Change in Firing Frequency (Hz)	Change in Action Potential Threshold (mV)	Change in Afterhyperpolarization (mV)	n (number of neurons)
Vehicle Control				
1 μ M				
10 μ M				
100 μ M				

Experimental Protocols

The following protocols provide a detailed methodology for conducting brain slice electrophysiology experiments to study the effects of **L-731735**.

Acute Brain Slice Preparation

This protocol is adapted from standard procedures for preparing viable brain slices for electrophysiological recordings.

Solutions:

- Slicing Solution (ice-cold and oxygenated with 95% O₂ / 5% CO₂):
 - Sucrose-based or NMDG-based protective solutions are recommended to enhance neuronal viability.
 - Example Sucrose-based aCSF (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 0.5 CaCl₂, 7 MgCl₂.
- Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂ / 5% CO₂):
 - Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-Glucose, 2 CaCl₂, 1 MgCl₂.

Procedure:

- Anesthetize the animal (e.g., mouse or rat) in accordance with approved institutional animal care and use committee protocols.
- Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, oxygenated slicing solution.
- Mount the brain onto the vibratome stage.
- Cut coronal or sagittal slices (typically 300-400 µm thick) in the ice-cold slicing solution.

- Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

Electrophysiological Recording

This protocol describes whole-cell patch-clamp and field potential recordings.

Solutions:

- aCSF (for recording): Same as the recovery aCSF, continuously oxygenated.
- Internal Solution (for whole-cell patch-clamp):
 - Example K-Gluconate based solution (in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH.

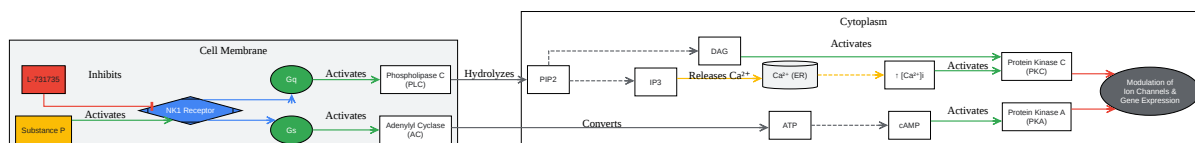
Procedure:

- Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min. Maintain the temperature at 30-32°C.
- For Field Recordings: Place a glass microelectrode filled with aCSF into the desired brain region (e.g., stratum radiatum of CA1 for hippocampal recordings).
- For Whole-Cell Recordings:
 - Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
 - Approach a neuron with a borosilicate glass pipette (3-6 MΩ) filled with internal solution.
 - Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
- Drug Application: After obtaining a stable baseline recording for at least 10-20 minutes, apply **L-731735** to the perfusing aCSF at the desired concentration. To study its antagonist effects, **L-731735** can be pre-incubated before co-application with an NK1 receptor agonist like Substance P.

- Data Acquisition: Record synaptic events (e.g., excitatory postsynaptic potentials/currents - EPSPs/EPSCs; inhibitory postsynaptic potentials/currents - IPSPs/IPSCs) or neuronal firing activity using appropriate data acquisition software and hardware.

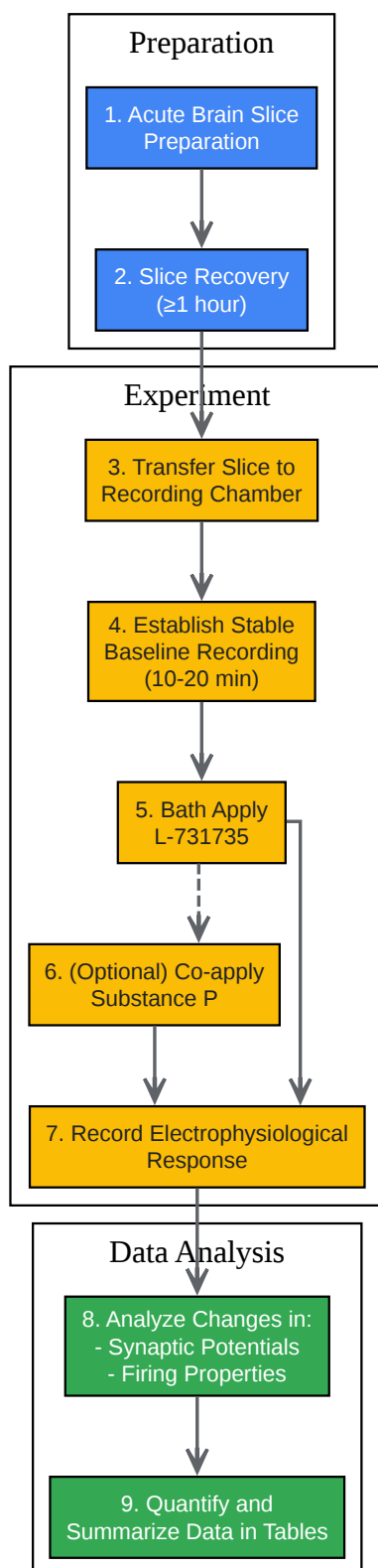
Visualizations

The following diagrams illustrate the signaling pathway of the NK1 receptor and a general experimental workflow for using **L-731735** in brain slice electrophysiology.



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Caption: NK1 Receptor Signaling Pathway.



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Caption: Experimental Workflow.

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References

- 1. Electrophysiological properties of electrical synapses between rat sympathetic preganglionic neurones in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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